molecular formula C15H14N2O2 B2822366 N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide CAS No. 215789-23-4

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Cat. No. B2822366
M. Wt: 254.289
InChI Key: DRMVPEKPNDBZMT-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as indole carboxamides . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The compound can be synthesized by reaction between tryptamine and a carboxylic acid derivative using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC reacts with the carboxyl group of the carboxylic acid to produce an activated acylating agent that reacts with the amino group of tryptamine to form an amide bond .


Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The title compound was obtained in high yield in the reaction between tryptamine and a carboxylic acid derivative . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide” were determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide derivatives as anticancer agents, targeting the epidemal growth factor receptor (EGFR). These compounds have shown cytotoxic activities against various cancer cell lines, such as lung adenocarcinoma, cervical cancer (HeLa), and colorectal cancer, while exhibiting low toxicity against normal cells. Specifically, a compound with an amino-oxoethoxy group in this chemical class exhibited potent anticancer activity. The interaction of these compounds with EGFR was explored through molecular docking, suggesting their potential as novel anticancer agents (Zhang et al., 2017).

Antimicrobial and Antioxidant Activity

A study on the synthesis of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, a related compound, revealed its antimicrobial and antioxidant properties. These findings suggest the usefulness of this chemical class in developing treatments against infectious agents and for antioxidant applications (Devi et al., 2010).

Anti-Bacterial Activities

Another study focused on N-(4-bromophenyl)furan-2-carboxamide and its analogues, demonstrating significant in vitro anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study highlighted the molecule's effectiveness against these bacteria, especially NDM-positive bacteria A. baumannii, compared to commercially available drugs. This research indicates the potential of furan-carboxamide derivatives in addressing bacterial resistance issues (Siddiqa et al., 2022).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have also been identified as potent inhibitors of the influenza A H5N1 virus. One particular derivative, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed significant activity against the H5N1 virus, suggesting the potential of these compounds in developing antiviral treatments (Yongshi et al., 2017).

Additional Applications

Other studies have explored various applications of N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide derivatives, such as their antimicrobial activity, synthesis methods, and structural analysis, further underscoring the versatility and potential of this chemical class in scientific research (Cakmak et al., 2022).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVPEKPNDBZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Citations

For This Compound
3
Citations
RY Ribeiro, D Schuck, AK Jordão, C RS - academia.edu
Melatonin and its indoles derivatives are central in the synchronization of malaria parasites. In this research, we discovered that melatonin is unable to increase the parasitemia in the …
Number of citations: 0 www.academia.edu
BKM Dias, M Nakabashi, MRR Alves… - Journal of Pineal …, 2020 - Wiley Online Library
Melatonin and its indoles derivatives are central in the synchronization of malaria parasites. In this research, we discovered that melatonin is unable to increase the parasitemia in the …
Number of citations: 10 onlinelibrary.wiley.com
MF Pecenin - teses.usp.br
O agente etiológico da malária é o Plasmodium, protozoário do filo Apicomplexa, e a espécie P. falciparum é responsável pelo quadro clinicamente mais severo da doença no ser …
Number of citations: 0 www.teses.usp.br

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